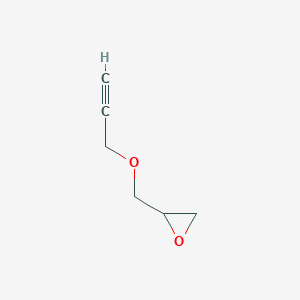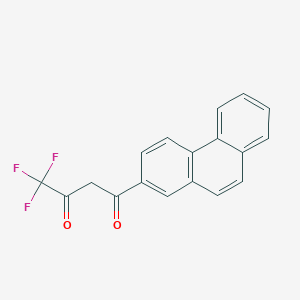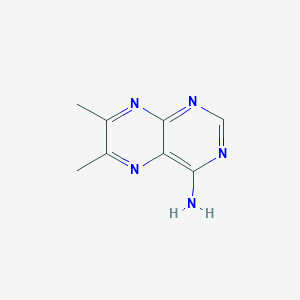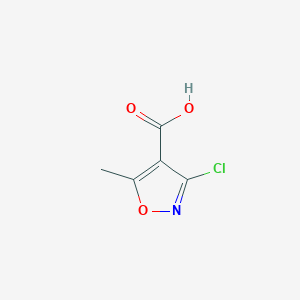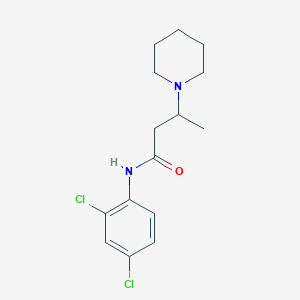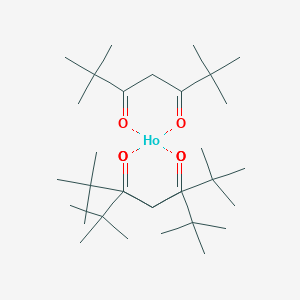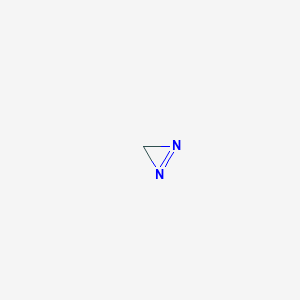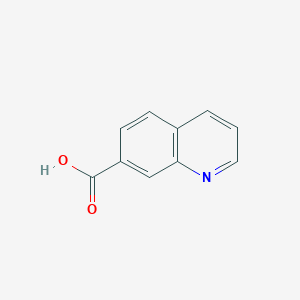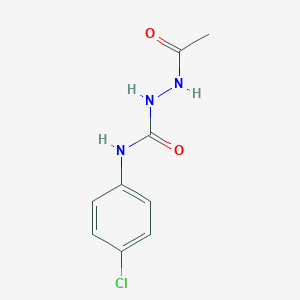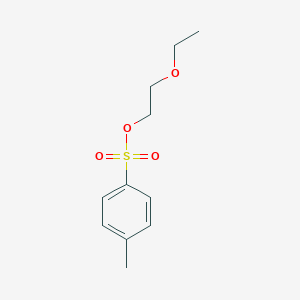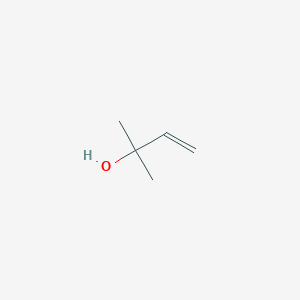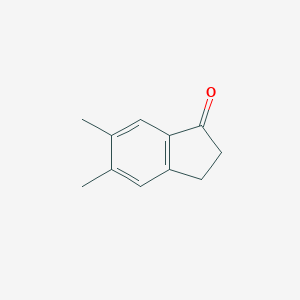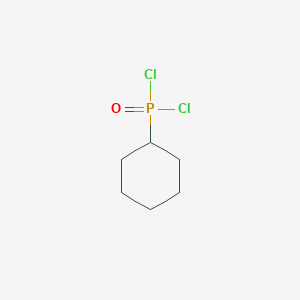
Cyclohexylphosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylphosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexylphosphonic dichloride can be synthesized through the reaction of cyclohexanol with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of dichlorophosphorylcyclohexane may involve a continuous flow process where cyclohexanol and phosphorus oxychloride are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Cyclohexylphosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphoryl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives under specific conditions.
Reduction Reactions: Reduction of dichlorophosphorylcyclohexane can yield phosphine derivatives, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted phosphorylcyclohexane derivatives.
Oxidation Reactions: Phosphonic acid derivatives.
Reduction Reactions: Phosphine derivatives.
科学研究应用
Cyclohexylphosphonic dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: Investigated for its potential as a biochemical probe to study phosphoryl transfer reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of dichlorophosphorylcyclohexane involves the interaction of its phosphoryl group with various molecular targets. In biochemical systems, it can act as a phosphoryl donor or acceptor, participating in phosphoryl transfer reactions. The molecular pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity.
相似化合物的比较
Similar Compounds
- Dichlorophosphorylmethane
- Dichlorophosphorylethane
- Dichlorophosphorylbenzene
Uniqueness
Cyclohexylphosphonic dichloride is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
IUPAC Name |
dichlorophosphorylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRAOBIIOMSKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
